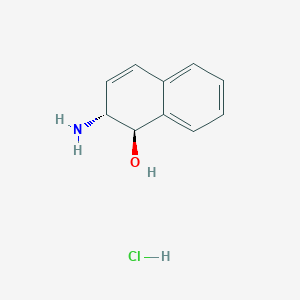

(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride

Description

(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride is a chiral amine derivative featuring a partially hydrogenated naphthalene ring system. Its molecular structure includes a dihydro-naphthol backbone substituted with an amino group at the trans-(1R,2R) configuration, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound’s stereochemistry and hydrogenation state influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(1R,2R)-2-amino-1,2-dihydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,9-10,12H,11H2;1H/t9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEOPJJQWXUEOS-DHTOPLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(C=CC2=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2[C@H]([C@@H](C=CC2=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746361 | |

| Record name | (1R,2R)-2-Amino-1,2-dihydronaphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904316-35-4 | |

| Record name | (1R,2R)-2-Amino-1,2-dihydronaphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride (CAS No. 904316-35-4) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 197.66 g/mol. The compound features a naphthalene ring substituted with an amino group and a hydroxyl group, which contributes to its biological activity.

Research indicates that this compound may exhibit its biological effects through the following mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis. This inhibition can have implications in treating hyperpigmentation disorders .

- Antioxidant Activity : The presence of hydroxyl groups in the structure allows for potential antioxidant properties, helping to mitigate oxidative stress in cells .

1. Antimicrobial Properties

Several studies have highlighted the antimicrobial effects of naphthol derivatives. For instance, compounds related to this compound have demonstrated activity against various bacterial strains, suggesting potential use as antimicrobial agents.

2. Anticancer Potential

There is emerging evidence that naphthol derivatives can exhibit anticancer properties. Specifically, research has indicated that they may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

3. Neuroprotective Effects

Some studies suggest that naphthol compounds may provide neuroprotective benefits by reducing neuronal cell death and inflammation in models of neurodegenerative diseases. This is particularly relevant for conditions like Alzheimer's disease where oxidative stress plays a significant role .

Case Studies and Research Findings

Scientific Research Applications

Biological Activities

Research has indicated that (1R,2R)-trans-2-amino-1,2-dihydro-1-naphthol hydrochloride exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders.

Drug Development

The unique structure of this compound allows it to serve as a scaffold for the development of new pharmaceuticals. Its derivatives can be synthesized to enhance potency and selectivity against specific biological targets.

Neuroprotective Agents

Studies have suggested that the compound may have neuroprotective effects. It could be explored as a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its potential ability to protect neuronal cells from damage.

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant potential of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results showed significant scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The findings revealed that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on stereochemistry, hydrogenation states, and functional groups. Key analogs include:

Stereoisomers and Hydrogenation Variants

Structural and Functional Differences:

- Hydrogenation State: The dihydro derivative (target compound) has two fewer hydrogens than the tetrahydro analog, resulting in a less saturated, more rigid structure.

- Stereochemistry : The trans-(1R,2R) configuration enhances enantioselectivity in catalysis, whereas cis-(1S,2R) analogs may exhibit divergent biological activity .

- Aromaticity: The fully aromatic 1-Amino-2-naphthol hydrochloride lacks hydrogenation, leading to stronger UV absorption and higher chemical stability but reduced solubility in polar solvents .

Research Findings and Gaps

- Stereochemical Impact : Studies on tetrahydro analogs highlight the importance of trans/cis configurations in biological activity, suggesting similar trends for the dihydro compound .

- Safety Data: Limited toxicity profiles for the target compound necessitate extrapolation from structurally related amines.

- Synthetic Utility : The dihydro derivative’s partial hydrogenation may enhance reactivity in catalytic hydrogenation or cross-coupling reactions compared to tetrahydro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.